1H-Indene, 2-ethynyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOYBLMYCOHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224809 | |
| Record name | 1H-Indene, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74010-34-7 | |
| Record name | 1H-Indene, 2-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074010347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Indene Chemical Space
The indene (B144670) moiety, a foundational structure consisting of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring, is a significant building block in organic chemistry. researchgate.net Indene and its derivatives are not merely laboratory curiosities; they are integral components in a variety of applications. They serve as ligands for metal complexes, which are crucial in catalysis, and form the structural core of many functional materials and biologically relevant molecules. researchgate.net The indene framework is considered a key precursor in the growth of larger PAHs and the inception of soot in combustion processes. acs.orgnih.gov Its bicyclic structure, combining aromatic and non-aromatic rings, imparts distinct physical and chemical properties that make it a versatile scaffold for chemical synthesis. researchgate.nettandfonline.com The study of indene derivatives, therefore, provides fundamental insights into the behavior of more complex aromatic systems. acs.org
Significance of the Ethynyl Moiety in Indene Derivatives
The introduction of an ethynyl (B1212043) group (–C≡CH) onto the indene (B144670) skeleton dramatically influences the molecule's reactivity and potential applications. ontosight.ai The ethynyl group is a highly versatile functional group in organic synthesis, known for its participation in a wide array of chemical reactions, including cycloadditions, polymerization, and coupling reactions. rsc.org This reactivity makes ethynyl-substituted indenes valuable precursors for the synthesis of more complex molecular architectures, such as advanced polymers and extended polycyclic aromatic systems. acs.orgrsc.org
The significance of the ethynyl group extends beyond terrestrial chemistry. Ethynyl-substituted molecules have been detected in interstellar environments, such as the Taurus Molecular Cloud (TMC-1). oup.comaanda.org The abundance of the ethynyl radical (CCH) in these regions suggests that ethynyl derivatives of PAHs could be more prevalent than their cyano-substituted counterparts. oup.com This makes the study of molecules like 1H-Indene, 2-ethynyl- relevant to the field of astrochemistry, aiding in the understanding of molecular formation in space. oup.comaanda.org
Historical Academic Characterization and Detection of 1h Indene, 2 Ethynyl and Its Positional Isomers
Transition Metal-Catalyzed Cyclization Approaches for Ethynylarene Precursors
Transition metal catalysis offers powerful and efficient pathways for the cyclization of acyclic precursors to form indene (B144670) and its derivatives. These methods often proceed under mild conditions with high atom economy and selectivity. Catalysts based on ruthenium, platinum, copper, and rhodium have proven particularly effective in mediating these transformations through various mechanistic pathways.
Ruthenium complexes are versatile catalysts for the cyclization of terminal alkynes. researchgate.net Specifically, they can effectively catalyze the cycloisomerization of 2-alkyl-1-ethynylbenzene derivatives to produce substituted 1H-indenes. organic-chemistry.orgacs.org These reactions typically proceed through the formation of a ruthenium-vinylidene intermediate, which then undergoes further intramolecular transformations to yield the final carbocyclic product. organic-chemistry.orgacs.org
The catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives using specific ruthenium catalysts, such as TpRuPPh₃(CH₃CN)₂PF₆, allows for the regioselective synthesis of 1-substituted-1H-indenes and related 1-indanones. organic-chemistry.orgacs.orgorganic-chemistry.org This transformation is typically conducted in hot toluene. acs.org The efficiency of the cyclization is notably influenced by the electronic properties of the benzene (B151609) ring, with electron-donating groups generally facilitating the reaction and leading to higher yields. organic-chemistry.orgacs.org
The proposed mechanism for this cyclization involves the initial formation of a metal-vinylidene intermediate. organic-chemistry.orgacs.org This intermediate then undergoes a turnover-limiting 1,5-hydrogen shift from the benzylic position of the alkyl group to the metal-vinylidene complex. organic-chemistry.orgorganic-chemistry.org Subsequent electrocyclization and reductive elimination steps yield the final 1-substituted-1H-indene product. organic-chemistry.org Deuterium-labeling experiments have provided strong evidence supporting this hydrogen-shift pathway. organic-chemistry.org
Table 1: Ruthenium-Catalyzed Cyclization of 2-Alkyl-1-ethynylbenzenes
| Substrate | Catalyst | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Ethyl-1-ethynylbenzene | TpRuPPh₃(CH₃CN)₂PF₆ (10 mol %) | Toluene, 105 °C, 36h | 1-Methyl-1H-indene | 75 | acs.org |
| 1-Ethynyl-2-isopropylbenzene | TpRuPPh₃(CH₃CN)₂PF₆ (10 mol %) | Toluene, 105 °C, 48h | 1,1-Dimethyl-1H-indene | 70 | acs.org |
Air-stable and commercially available platinum salts, such as platinum(II) chloride (PtCl₂) and platinum(IV) chloride (PtCl₄), are highly effective catalysts for the cycloisomerization of 1-alkyl-2-ethynylbenzenes into substituted indenes. organic-chemistry.orgacs.orgnih.gov This transformation proceeds under relatively mild conditions, with temperatures ranging from ambient to 80 °C. acs.org The reaction demonstrates a broad substrate scope and is a powerful method for C-H bond functionalization. organic-chemistry.orgacs.org
The mechanism of the platinum-catalyzed cycloisomerization involves the electrophilic activation of the alkyne moiety by the platinum catalyst (π-activation). organic-chemistry.orgnih.gov This activation renders the alkyne susceptible to nucleophilic attack. In this reaction, the nucleophile is a benzylic C-H bond from the adjacent alkyl group. organic-chemistry.org The process involves the interception of the π-activated alkyne by benzylic C-H bonds at primary, secondary, and even tertiary carbon centers. organic-chemistry.orgnih.gov The ability to functionalize tertiary C-H bonds is particularly noteworthy as it allows for the construction of all-carbon quaternary centers at room temperature. organic-chemistry.orgacs.org
Mechanistic studies, including kinetic isotope effects and labeling experiments, suggest that the reaction proceeds via the formation of a vinylidene intermediate through a 1,2-hydrogen shift of the alkyne's hydrogen atom. nih.govacs.org The turnover-limiting step is believed to be a subsequent 1,5-hydride shift from the benzylic position to the vinylidene, leading to the cyclized indene product. nih.govacs.org
Table 2: Platinum-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Ethyl-2-ethynylbenzene | PtCl₂ (5 mol %) | 1,2-Dichloroethane, 80 °C, 3h | 3-Methyl-1H-indene | 91 | acs.org |
| 1-Ethynyl-2-isopropylbenzene | PtCl₂ (5 mol %) | 1,2-Dichloroethane, 80 °C, 3h | 3,3-Dimethyl-1H-indene | 95 | acs.org |
Copper catalysis provides a facile and highly efficient route for the synthesis of 3-hydroxy-1-indanones through the intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) and its derivatives. acs.orgorganic-chemistry.orgacs.org This method is valued for its operational simplicity, use of inexpensive starting materials, and mild reaction conditions, which typically lead to good or excellent yields of the desired products. acs.orgacs.org
The reaction is generally performed using a simple copper salt, such as copper(I) iodide (CuI), as the catalyst. acs.org A plausible mechanism begins with the activation of the alkyne functional group by the CuI catalyst. acs.org This is followed by the hydration of the alkyne to form a ketone intermediate. The final step is a subsequent intramolecular Aldol reaction, which results in the formation of the cyclized 3-hydroxy-1-indanone (B1295786) product. acs.org
Table 3: Copper-Catalyzed Synthesis of 3-Hydroxy-1-indanones
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Ethynylbenzaldehyde | CuI | THF, Pyrrolidine | 3-Hydroxy-1-indanone | 92 | acs.org |
| 2-Ethynyl-4-methylbenzaldehyde | CuI | THF, Pyrrolidine | 3-Hydroxy-6-methyl-1-indanone | 89 | acs.org |
Rhodium(I) complexes are effective catalysts for constructing indene derivatives from various precursors. organic-chemistry.orgiyte.edu.tr One prominent method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), to produce indenes in high yields. organic-chemistry.orgiyte.edu.tr The regioselectivity of this annulation is dependent on the steric properties of the substituents on the alkyne. organic-chemistry.org Another approach utilizes the rhodium-catalyzed annulation of arylboronic acids with alkynyl triazenes to access functionalized indenyl triazenes. researchgate.net These reactions highlight the versatility of rhodium catalysis in forming the five-membered ring of the indene scaffold through C-C bond formation. iyte.edu.trresearchgate.net
Table 4: Rhodium(I)-Catalyzed Synthesis of Indene Derivatives
| Aryl Precursor | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(Chloromethyl)phenylboronic acid | 4-Octyne | [RhCl(cod)]₂ / Na₂CO₃ | 2,3-Dipropyl-1H-indene | 92 | organic-chemistry.orgiyte.edu.tr |
| 2-(Chloromethyl)phenylboronic acid | 1-Phenyl-1-propyne | [RhCl(cod)]₂ / Na₂CO₃ | 2-Ethyl-3-phenyl-1H-indene | 84 | organic-chemistry.orgiyte.edu.tr |
Palladium-Catalyzed Synthetic Strategies for Indene Scaffolds
Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and its application to the construction of indene scaffolds is a testament to its versatility. These methods often provide high efficiency and modularity, allowing for the creation of a diverse range of indene derivatives.
Tandem Intermolecular Suzuki/Intramolecular Heck Reactions for Methylenindene Scaffolds
A highly efficient and modular approach for the synthesis of methylenindene scaffolds utilizes a palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reaction. nih.govacs.orgorganic-chemistry.org This methodology starts from readily available gem-dibromoolefins and proceeds under mild conditions. nih.govorganic-chemistry.org The choice of ligand is crucial for controlling the reaction's selectivity. nih.govacs.orgorganic-chemistry.org
The reaction's modularity allows for the variation of boronic acids, Heck acceptors, and o-bromobenzaldehydes, leading to a wide array of products. organic-chemistry.org Mechanistic studies indicate that the process begins with the oxidative addition of palladium to the (E)-bromide of the gem-dibromoolefin, followed by transmetalation and reductive elimination. organic-chemistry.org The subsequent intramolecular Heck reaction involves syn-carbopalladation, bond rotation, and β-hydride elimination. organic-chemistry.org The use of trifurylphosphine (TFP) as a ligand has been found to provide optimal yields at 60°C in a dioxane/water solvent system. organic-chemistry.org This method overcomes the limitations of previous approaches that often required harsh conditions and exhibited poor selectivity, thus providing a versatile route to methyleneindenes. organic-chemistry.org
Table 1: Ligand Effect on Suzuki/Heck Tandem Cyclization
| Entry | Ligand | Yield (%) |
| 1 | PPh3 | 45 |
| 2 | P(o-tol)3 | 58 |
| 3 | P(fur)3 (TFP) | 85 |
| 4 | SPhos | <5 |
| 5 | tBu3P | <5 |
Electrophilic Cyclization Pathways for 1H-Indene Derivatives
Electrophilic cyclization represents another key strategy for the synthesis of indene derivatives. These reactions typically involve the activation of an alkyne by an electrophile, followed by an intramolecular attack of a nucleophile to form the indene ring system.
Iodonium-Promoted 5-endo-dig Carbocyclization of 2-Substituted Ethynylmalonates
The synthesis of 3-iodo-1H-indene derivatives can be achieved through an iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates. acs.orgnih.gov This method allows for the conversion of various 2-substituted ethynylmalonates, including those with aryl, alkyl, and ether-protected propargyl alcohol groups, into the corresponding cyclized products. acs.orgnih.gov The reaction conditions are generally effective, leading to clean conversions. acs.org For instance, stirring at room temperature can yield the desired product in good yields. acs.org The resulting 3-iodo-1H-indene derivatives are valuable synthetic intermediates that can be used in subsequent C-C, C-N, or C-S bond-forming reactions. acs.org The structure of the products has been confirmed by NMR spectroscopy and X-ray analysis. acs.org
Table 2: Substrate Scope for Iodonium-Promoted Cyclization
| Entry | R-group on Ethynylmalonate | Yield (%) |
| 1 | Phenyl | 77 |
| 2 | 4-Methoxyphenyl | 82 |
| 3 | 4-Chlorophenyl | 75 |
| 4 | n-Butyl | 69 |
| 5 | CH2OBn | 71 |
Radical Cascade Cyclization Strategies Utilizing Ethynyl-Containing Precursors
Radical cascade cyclizations offer an elegant and efficient means to construct complex polycyclic systems from simple, ethynyl-containing precursors. These reactions often proceed through a series of intramolecular events, rapidly building molecular complexity in a single pot.
Visible-Light-Induced Radical Cascade Cyclizations
Visible-light-induced radical cascade cyclizations have emerged as a powerful and environmentally friendly method for the synthesis of various heterocyclic compounds. beilstein-journals.orgrsc.org This approach can be utilized for the synthesis of sulfonated chromanes and tetrahydroquinolines from 1,7-enynes and sulfinic acids under metal-free conditions. researchgate.net The reaction is typically initiated by a photocatalyst, such as Eosin Y, and an oxidant, and proceeds smoothly at room temperature. researchgate.net This method is characterized by its mild reaction conditions, broad functional group tolerance, and good product yields. researchgate.net
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes
A highly regioselective and divergent synthesis of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans can be achieved through the cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives via the Erlenmeyer–Plöchl azlactone (EPA) reaction. nih.govnih.govsemanticscholar.org When N-acylglycines are used, the reaction leads to the formation of indeno[2,1-c]pyran-3-ones through the sequential formation of two C-C and two C-O bonds. nih.govnih.govsemanticscholar.org Conversely, using free amino acids under the same conditions yields 1-oxazolonylisobenzofurans. nih.govnih.govsemanticscholar.org This latter transformation involves the formation of a C-C bond between the resulting oxazolone (B7731731) and the o-(2-acyl-1-ethynyl)benzaldehyde, followed by a selective 5-exo-dig cyclization to form a C-O bond. nih.govnih.govsemanticscholar.org The reaction is sensitive to the base used, with triethylamine (B128534), for example, leading to a mixture of Z/E-isomers. acs.org The scope of the reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the benzaldehyde (B42025) ring, and proceeds in moderate to good yields. semanticscholar.orgacs.org
Table 3: Product Divergence in the Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes
| Starting Amino Acid Derivative | Major Product | Key Transformation |
| N-Acylglycine | Indeno[2,1-c]pyran-3-one | Sequential 2x C-C and 2x C-O bond formation |
| Free Amino Acid | 1-Oxazolonylisobenzofuran | C-C bond formation followed by 5-exo-dig cyclization |
Metal-Free and Catalyst-Free Approaches for Indene Formation
Recent advancements in synthetic organic chemistry have led to the development of elegant and efficient metal-free and catalyst-free methodologies for the construction of the indene scaffold. These approaches offer significant advantages, including reduced cost, lower toxicity, and simplified purification procedures by avoiding transition metal catalysts. Key strategies in this area include reactions promoted by strong Brønsted acids and thermal cascade reactions.
Brønsted Acid Promoted Reactions
The use of Brønsted acids as catalysts represents a powerful approach for the synthesis of indene derivatives. acs.orgnih.gov This method relies on the acid-catalyzed cyclization of suitable precursors. A notable example is the synthesis of substituted indenes from diaryl- and alkyl aryl-1,3-dienes. acs.orgorganic-chemistry.org
In a study, various symmetric and unsymmetric 1,3-dienes were treated with a catalytic amount of trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, in dichloromethane (B109758) (DCM) at room temperature. organic-chemistry.org This process efficiently yielded a range of indene derivatives in good to excellent yields. acs.orgnih.gov The reaction is initiated by the Markovnikov protonation of the diene by the Brønsted acid, which leads to the formation of a stable benzylic carbocation. organic-chemistry.org This is followed by an intramolecular electrophilic aromatic substitution (a cationic cyclization) and subsequent deprotonation to regenerate the catalyst and furnish the indene product. organic-chemistry.org
The versatility of this method is demonstrated by its tolerance to a variety of substituents on the aromatic rings, including both electron-donating and electron-withdrawing groups. organic-chemistry.org For instance, substrates with methoxy (B1213986), methyl, chloro, and bromo substituents on the aryl rings all underwent the cyclization smoothly. The reaction of unsymmetrically substituted 1,3-dienes also proceeded with high regioselectivity, affording a single constitutional isomer of the indene product. organic-chemistry.org
Table 1: Examples of Indene Derivatives Synthesized via Brønsted Acid Catalyzed Cyclization
| Starting Diene | Brønsted Acid Catalyst | Product | Yield (%) |
| 1,3-Diphenyl-1,3-butadiene | Trifluoromethanesulfonic acid | 1-Phenyl-1H-indene | 95 |
| 1-(4-Methoxyphenyl)-3-phenyl-1,3-butadiene | Trifluoromethanesulfonic acid | 1-(4-Methoxyphenyl)-1H-indene | 92 |
| 1-(4-Chlorophenyl)-3-phenyl-1,3-butadiene | Trifluoromethanesulfonic acid | 1-(4-Chlorophenyl)-1H-indene | 85 |
This table presents illustrative examples of indene derivatives synthesized using the Brønsted acid-catalyzed cyclization of corresponding dienes.
Thermal Cascade Reactions for Functionalized Indene Derivatives
Thermal cascade reactions provide a catalyst-free pathway to highly functionalized indene derivatives. acs.orgnih.gov A significant advancement in this area is the synthesis of 1H-indene-3-carboxamides and 1H-indene-3-carboxylates from the thermal decomposition of 1-diazonaphthalen-2(1H)-ones in the presence of nucleophiles and aldehydes. acs.orgacs.org
This one-pot, three-component reaction proceeds under neutral, catalyst-free conditions. acs.orgnih.gov The process is initiated by the thermal decomposition of a 1-diazonaphthalen-2(1H)-one, which undergoes a Wolff rearrangement to form a highly reactive ketene (B1206846) intermediate. acs.orgwikipedia.org This ketene is then trapped in situ by a nucleophile, such as an amine or an alcohol. The resulting intermediate subsequently participates in an aldol-type condensation with an aldehyde present in the reaction mixture to construct the final functionalized indene skeleton. nnl.gov.npnnl.gov.np
This methodology allows for the creation of a diverse library of indene derivatives by simply varying the amine, alcohol, and aldehyde components. acs.org The reaction has been shown to be effective with a wide range of primary aliphatic and aromatic amines, as well as various aliphatic and phenolic alcohols. acs.orgacs.org Furthermore, a broad spectrum of aromatic and heteroaromatic aldehydes can be employed, leading to a wide array of substituted indene products. acs.org The yields for the synthesis of 1H-indene-3-carboxamides range from 45-94%, while 1H-indene-3-carboxylates are obtained in 39-65% yield. nnl.gov.np
Table 2: Scope of Functionalized Indene Derivatives via Thermal Cascade Reaction
| Nucleophile | Aldehyde | Product Type | Yield Range (%) |
| Primary Aromatic Amine | Aromatic Aldehyde | 1H-indene-3-carboxamide | 45-94 |
| Primary Aliphatic Amine | Heteroaromatic Aldehyde | 1H-indene-3-carboxamide | 45-94 |
| Phenol | Aromatic Aldehyde | 1H-indene-3-carboxylate | 39-65 |
| Aliphatic Alcohol | Aromatic Aldehyde | 1H-indene-3-carboxylate | 39-65 |
This table summarizes the scope of the thermal cascade reaction for the synthesis of various functionalized indene derivatives.
Mechanistic Studies of Cyclization Reactions Leading to 1H-Indenes
The synthesis of 1H-indenes through the cyclization of suitable precursors, such as 2-alkyl-1-ethynylbenzene derivatives, is a well-explored area of organic synthesis. organic-chemistry.orgorganic-chemistry.org Mechanistic investigations, including labeling studies and the analysis of kinetic and substituent effects, have been instrumental in unraveling the complex steps of these reactions. acs.org
Formation and Reactivity of Metal-Vinylidene Intermediates
A cornerstone of many catalytic cyclizations leading to indenes is the formation of a metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.orgacs.org Transition metals, particularly ruthenium and platinum, are known to activate terminal alkynes to form these highly reactive species. acs.orgnih.gov For instance, the reaction of a terminal alkyne with a suitable ruthenium complex can lead to the formation of a ruthenium-vinylidene species. nih.gov This intermediate is electrophilic at the α-carbon, making it susceptible to nucleophilic attack. nih.govmdpi.com
In the context of 1H-indene synthesis from 2-alkyl-1-ethynylbenzenes, the proposed mechanism often commences with the formation of a metal-vinylidene intermediate. organic-chemistry.orgacs.org This is then followed by a series of steps, including hydrogen shifts and cyclization, to yield the final indene product. organic-chemistry.orgacs.org
Role of 1,5-Hydrogen Shifts and Sigmatropic Rearrangements
Following the formation of the metal-vinylidene intermediate, a 1,5-hydrogen shift is frequently a key mechanistic step in the cyclization to form 1H-indenes. organic-chemistry.orgacs.orgpku.edu.cn This process involves the transfer of a hydrogen atom from a benzylic position to the β-carbon of the vinylidene moiety. acs.org Deuterium (B1214612) labeling studies have provided strong evidence for this turnover-limiting 1,5-hydride shift. acs.org
Sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma bond, are also crucial in these cyclization cascades. wikipedia.orglibretexts.org The organic-chemistry.orgpku.edu.cn-hydrogen shift can be considered a type of sigmatropic rearrangement. wikipedia.orgstereoelectronics.org The feasibility of these shifts is governed by orbital symmetry rules, with thermal organic-chemistry.orgpku.edu.cn shifts typically proceeding in a suprafacial manner. libretexts.orgstereoelectronics.org
In some instances, other sigmatropic rearrangements, such as researchgate.netresearchgate.net shifts, can also play a role, particularly in related systems. libretexts.org The interplay between different possible rearrangement pathways can be influenced by factors like temperature and the presence of substituents. researchgate.net
Benzylic C-H Bond Activation Processes
The activation of a benzylic C-H bond is a critical event in the cyclization of 2-alkyl-1-ethynylbenzenes to 1H-indenes. acs.org This activation is often facilitated by the preceding formation of the metal-vinylidene intermediate and the subsequent 1,5-hydrogen shift. organic-chemistry.orgacs.orgacs.org Essentially, the electrophilically activated alkyne, in the form of the metal-vinylidene, is intercepted by the benzylic C-H bond. organic-chemistry.orgacs.org This process can occur at primary, secondary, and tertiary carbon centers. organic-chemistry.orgacs.org
Transition metal-free methods for benzylic C-H activation have also been developed, often utilizing peroxides, bases, or photochemical conditions to generate radical or carbanionic intermediates. nih.gov However, in the context of the metal-catalyzed cyclizations discussed here, the activation is an intramolecular process directed by the metal center.
Influence of Substituents on Reaction Efficiency, Regioselectivity, and Pathway Fidelity
The nature and position of substituents on the aromatic ring and the alkyne chain can significantly impact the efficiency, regioselectivity, and the dominant reaction pathway of the cyclization. organic-chemistry.orgpku.edu.cnwikipedia.org
Reaction Efficiency: Electron-rich benzene derivatives generally undergo cyclization more efficiently. organic-chemistry.orgacs.org This is attributed to the stabilization of cationic intermediates or transition states involved in the reaction. Conversely, electron-withdrawing groups on the aromatic ring can deactivate it towards cyclization. researchgate.net
Regioselectivity: In cases where multiple cyclization pathways are possible, substituents can direct the reaction to favor one product over another. For instance, in PtCl2-catalyzed cyclizations, the substituent on the alkyne (R group) determines the final position of that group in the indene product. pku.edu.cn When R is H or Br, a pathway involving a organic-chemistry.orgnih.gov-R migration is favored, leading to the R group at the C3 position. pku.edu.cn However, for bulkier alkyl or aryl groups, a different pathway involving a organic-chemistry.orgpku.edu.cn-H shift and a subsequent organic-chemistry.orgnih.gov-H shift is preferred, resulting in the R group remaining at the C2 position. pku.edu.cn
Pathway Fidelity: Substituents can influence the relative energies of different transition states, thereby dictating the operative mechanistic pathway. pku.edu.cn For example, the presence of electron-donating or withdrawing groups can modulate the activation barrier for cyclization, with electron-donating groups generally accelerating the reaction. rsc.org
Computational and Theoretical Insights into Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally.
Density Functional Theory (DFT) Investigations of Potential Energy Surfaces
DFT calculations allow for the mapping of potential energy surfaces for complex reactions, providing valuable information about the structures and energies of reactants, intermediates, transition states, and products. pku.edu.cn These calculations have been instrumental in understanding the cyclization reactions leading to 1H-indenes.
For example, DFT studies on the PtCl2-catalyzed cyclization of o-isopropyl-substituted aryl alkynes have revealed two competing pathways. pku.edu.cn The calculations showed that for certain substrates, a pathway involving a organic-chemistry.orgnih.gov-R migration and a 4π-electrocyclization is favored, while for others, a pathway initiated by a organic-chemistry.orgpku.edu.cn-hydride shift is more facile. pku.edu.cn These theoretical predictions have been corroborated by experimental observations. pku.edu.cn
DFT calculations have also been used to:
Confirm that the formation of a Pt-vinylidene complex is the rate-limiting step in certain indene syntheses. acs.org
Investigate the role of organic-chemistry.orgpku.edu.cn-hydride shifts in gold-catalyzed hydroalkylation reactions leading to indenes. nih.gov
Rationalize the influence of substituents on reaction rates and selectivities. researchgate.netrsc.org
RRKM Calculations for Reaction Dynamics
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical method used to predict the rates of unimolecular reactions. It is particularly useful for understanding the dynamics of complex reactions involving multiple steps and intermediates.
In the context of indene formation, RRKM calculations have been employed to determine product branching ratios and reaction rate constants at various temperatures and pressures. uhmreactiondynamics.orguhmreactiondynamics.org For instance, in the reaction of the methylidyne radical (CH) with styrene (B11656) (C₆H₅C₂H₃), RRKM calculations predict that the addition of the methylidyne radical to the side chain almost exclusively leads to the formation of indene. nih.gov
Studies on the reactions of indenyl radicals with acetylene have also utilized RRKM-ME (Master Equation) calculations to compute rate constants. uhmreactiondynamics.org These calculations often employ density functional theory (DFT) methods, such as B3LYP, for geometry optimization and vibrational frequency calculations, with single-point energies refined using more accurate methods like the G3(MP2,CC) model chemistry. uhmreactiondynamics.orgfiu.edu This combined theoretical approach provides reliable energetic parameters, typically within "chemical accuracy." fiu.edu
The reaction of the 2-naphthyl radical with allene (B1206475) and methylacetylene, which are prototype reactions for the growth of a five-membered ring on a six-membered ring, has been investigated using RRKM-ME calculations. rsc.org These calculations show that the reaction mechanisms involve the initial addition of the radical to the π-electron density of the reactants, followed by isomerization steps like hydrogen shifts and ring closure, and finally, termination through the loss of a hydrogen atom, leading to aromatization. rsc.org The rate constants for these reactions were found to be faster than the analogous reactions with the phenyl radical. rsc.org
The following table presents a comparison of calculated reaction rate constants for the 2-naphthyl radical with methylacetylene and allene compared to the phenyl radical.
| Reactants | Temperature (K) | Rate Constant Ratio (2-Naphthyl/Phenyl) |
|---|---|---|
| Methylacetylene | 500 | 4.0 |
| Methylacetylene | 2500 | 2.1 |
| Allene | 500 | 6.9 |
| Allene | 2500 | 2.1 |
Kinetic Isotope and Substituent Effect Studies
Kinetic isotope effect (KIE) studies involve the use of isotopically labeled reactants to determine the mechanism and rate-determining steps of a chemical reaction. wikipedia.orglibretexts.org The replacement of an atom with its heavier isotope, such as hydrogen (¹H) with deuterium (²H), can lead to a change in the reaction rate. wikipedia.orglibretexts.org This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step, a phenomenon known as a primary kinetic isotope effect. libretexts.orgqmul.ac.uk
In the context of reactions involving ethynyl-substituted indenes and related structures, deuterium-labeling experiments have been used to confirm proposed reaction mechanisms. For example, in the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes, deuterium labeling confirmed a 1,5-hydrogen shift pathway. organic-chemistry.org
Substituent effects describe how the presence of different functional groups on a molecule influences its reactivity. libretexts.orgucsb.edu These effects can be broadly categorized as either activating or deactivating. Activating groups increase the rate of reaction, often by donating electron density to the reaction center, while deactivating groups decrease the reaction rate by withdrawing electron density. libretexts.org
In the synthesis of indene derivatives, the nature of substituents on the aromatic ring can significantly impact reaction efficiency. For instance, in the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes, electron-donating groups like methoxy enhance the yield of the indene products, whereas electron-withdrawing groups such as fluorine provide limited benefit. organic-chemistry.org Similarly, in gold-catalyzed carboalkoxylation reactions of 2-ethynylbenzyl ethers, the substituents on the aryl groups influence the yields of the resulting indenyl ethers. rsc.org
The table below summarizes the effect of different substituents on the yield of indenyl ethers in a specific gold-catalyzed reaction.
| Substituent (X or Y) | Yield of 2f' (%) | Yield of 2g'-2j' (%) |
|---|---|---|
| H | 89 | - |
| Me | - | 62-77 |
| t-Bu | - | 62-77 |
Furthermore, the position of the substituent can also direct the course of the reaction. In electrophilic aromatic substitution, activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct them to the meta position. libretexts.org The interplay of inductive and resonance effects governs these directional preferences. libretexts.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indene, 2 Ethynyl
High-Resolution Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation
High-resolution spectroscopy is indispensable for distinguishing between closely related isomers, such as the various ethynyl-substituted indenes, and for precisely determining their molecular architecture.
Synchrotron-Based Vacuum Ultraviolet Ionization Mass Spectrometry for Detection and Isomer Resolution
Synchrotron-based vacuum ultraviolet (VUV) photoionization mass spectrometry (SVUV-PIMS) is a powerful analytical tool for the selective identification of isomers in complex chemical environments. nih.gov The tunable energy of synchrotron radiation allows for soft ionization of molecules, minimizing fragmentation and providing clear molecular ion signals. This technique is particularly effective in distinguishing between isomers by measuring their distinct ionization energies.
The photoionization efficiency (PIE) curve, which plots the ion signal as a function of photon energy, provides a unique fingerprint for a specific isomer. The onset of the PIE curve corresponds to the adiabatic ionization energy (AIE) of the molecule, a critical parameter for isomer identification. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, SVUV-PIMS has been successfully employed to differentiate between isomers that are often indistinguishable by conventional mass spectrometry. nih.govnih.gov
While specific experimental SVUV-PIMS data for 2-ethynyl-1H-indene is not extensively published, theoretical studies have highlighted its stability among other C11H8 isomers. nih.govchemrxiv.org In studies of related C11H8 isomers, such as 1-ethynyl-1H-indene, synchrotron-based VUV ionization mass spectrometry has been noted as a detection method. nih.gov The distinct electronic environment of the ethynyl (B1212043) group at the 2-position of the indene (B144670) ring, compared to other positions, would result in a unique ionization energy, enabling its differentiation from isomers like 1-ethynyl-, 4-ethynyl-, or 7-ethynyl-1H-indene.
Table 1: Comparison of Ionization Techniques for Isomer Analysis
| Technique | Principle | Advantages for Isomer Differentiation |
|---|---|---|
| SVUV-PIMS | Photoionization using tunable VUV photons | High isomer selectivity based on ionization energies; soft ionization minimizes fragmentation. |
| Electron Ionization MS | Ionization by electron impact | Provides extensive fragmentation patterns useful for library matching. |
| Chemical Ionization MS | Ionization via ion-molecule reactions | Softer ionization than EI, often preserving the molecular ion. |
Laboratory Rotational Spectroscopy for Cyanoindene Derivatives (Applicable to Ethynylindene)
Rotational spectroscopy is an exceptionally high-resolution technique that provides precise information about the moments of inertia of a molecule, which are directly related to its mass distribution and three-dimensional structure. This method is exquisitely sensitive to changes in molecular geometry, making it an ideal tool for distinguishing between isomers.
The rotational spectrum of a molecule consists of a series of sharp absorption lines, each corresponding to a specific transition between rotational energy levels. The frequencies of these transitions are determined by the molecule's rotational constants (A, B, and C), which are inversely proportional to the moments of inertia. Since each isomer has a unique set of rotational constants, their rotational spectra are distinct and act as unambiguous fingerprints.
While the rotational spectrum of 2-ethynyl-1H-indene has not been reported, extensive studies on the closely related 2-cyanoindene provide a strong basis for its applicability. oup.com For ethynyl-substituted PAHs like ethynylnaphthalene, laboratory rotational spectroscopy has been successfully used to determine precise spectroscopic parameters, enabling their identification. bohrium.combohrium.comresearchgate.net The substitution of a cyano group with an ethynyl group results in predictable changes to the moments of inertia, allowing for accurate theoretical predictions of the rotational spectrum of 2-ethynyl-1H-indene. These predictions are crucial for guiding laboratory measurements and potential astronomical searches.
Table 2: Representative Rotational Constants for Analogous Aromatic Molecules
| Molecule | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| 1-Ethynylnaphthalene | 1856.9 | 572.5 | 437.9 |
| 2-Ethynylnaphthalene (B39655) | 2883.3 | 432.1 | 375.9 |
| 2-Ethynyl-1H-indene (Predicted) | ~2500-3000 | ~600-800 | ~500-650 |
Note: Values for 2-ethynyl-1H-indene are estimates based on structural similarity to known molecules and serve for illustrative purposes.
Complementary Spectroscopic Methods for Molecular Environment Analysis
While high-resolution techniques excel at isomer differentiation, a combination of other spectroscopic methods is necessary for a complete analysis of the molecular environment, including the identification of functional groups and conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, Dynamic NMR for Conformational Exchange)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR: The proton NMR spectrum of 2-ethynyl-1H-indene would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the acetylenic proton. The chemical shifts and coupling constants of these protons would provide definitive information about the substitution pattern. For instance, the acetylenic proton would appear as a characteristic singlet, and the protons on the indene core would exhibit splitting patterns indicative of their relative positions. NMR data for other indene derivatives, such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, show complex multiplets for the aliphatic protons and distinct signals for the aromatic and vinylic protons, which can be used as a reference for interpreting the spectrum of 2-ethynyl-1H-indene. researchgate.netbg.ac.rs
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the sp-hybridized carbons of the ethynyl group would be particularly diagnostic, typically appearing in the range of 65-90 ppm. The other carbon signals would confirm the indene backbone structure.
Dynamic NMR: This technique could be employed to study any conformational exchange processes, although significant conformational flexibility is not expected for the rigid indene framework.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Ethynyl-1H-indene
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Acetylenic H | ~3.0 | - |
| Acetylenic C1 | - | ~85 |
| Acetylenic C2 | - | ~80 |
| Indene Aromatic H's | 7.0 - 7.6 | 120 - 145 |
| Indene Methylene H's | ~3.4 | ~35 |
Note: These are predicted values based on known data for similar functional groups and indene derivatives. rsc.orgrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-ethynyl-1H-indene would be dominated by characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational modes include:
C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal acetylenic C-H bond.
C≡C Stretch: A weaker absorption in the range of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group in the indene ring would be observed just below 3000 cm⁻¹.
C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
The IR spectrum of the parent compound, indene, shows characteristic absorptions for the aromatic and aliphatic C-H and C=C bonds, providing a foundational spectrum upon which the ethynyl group's vibrations would be superimposed. nist.govresearchgate.net
Table 4: Characteristic IR Absorption Frequencies for 2-Ethynyl-1H-indene
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | 2100 - 2140 |
| Aromatic Ring | =C-H Stretch | 3000 - 3100 |
| Methylene Group | -C-H Stretch | 2850 - 2960 |
High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 1H-Indene, 2-ethynyl-, with a molecular formula of C11H8, HRMS can confirm this composition by measuring its exact mass.
While standard mass spectrometry might not easily differentiate between isomers, tandem mass spectrometry (MS/MS) techniques coupled with HRMS can provide structural information. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, a fragmentation pattern can be established. Isomers often exhibit different fragmentation pathways and produce unique sets of fragment ions, which can be used for their differentiation. mdpi.comrsc.org For example, the stability of fragment ions can vary significantly between isomers, leading to different relative abundances in the MS/MS spectrum. Theoretical studies have explored the relative energies and stability of various C11H8 isomers, which can inform the interpretation of fragmentation patterns. frontiersin.org
Single-Crystal X-ray Diffraction (Applicable for Structural Confirmation of Derivatives)
The process involves irradiating a single crystal of a derivative compound with an X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. This technique is particularly crucial for complex molecules where spectroscopic data alone may not be sufficient for a complete structural assignment.
Detailed research findings on indene derivatives highlight the utility of SCXRD. For instance, the crystal structure of 2-(11-oxo-10H,11H-indeno[1,2-b]chromen-10-yl)-2,3-dihydro-1H-indene-1,3-dione has been elucidated, revealing a complex molecular assembly. researchgate.net In this monoclinic system, the dihedral angle between the indene ring system and the benzene (B151609) ring is 9.62 (5)°. researchgate.net The dihydroindene-1,3-dione unit is oriented at a dihedral angle of 63.50 (2)° with respect to the mean plane of the fused-ring system. researchgate.net Such precise spatial information is critical for understanding intermolecular interactions, such as the observed C—H⋯O interactions that organize the molecules into a helical chain. researchgate.net
Another illustrative example is the structural analysis of 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. nih.gov This compound crystallizes in the triclinic space group P-1. nih.gov The asymmetric unit contains two independent half-molecules, with the complete molecules generated by crystallographic inversion centers located at the midpoint of the N-N bonds. nih.gov The central N-N bond lengths were determined to be 1.412 (2) Å and 1.415 (3) Å. nih.gov Furthermore, the study revealed that the molecules in the crystal are connected via C—H···π interactions. nih.gov
These examples underscore the capability of single-crystal X-ray diffraction to provide definitive structural proof for complex derivatives of the indene scaffold. The detailed crystallographic data obtained allows for a thorough understanding of the molecular geometry and the non-covalent interactions that dictate the supramolecular architecture.
Table 1. Crystallographic Data for Selected Indene Derivatives
| Compound | 2-(11-oxo-10H,11H-indeno[1,2-b]chromen-10-yl)-2,3-dihydro-1H-indene-1,3-dione | 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine |
|---|---|---|
| Chemical Formula | C₂₅H₁₄O₄ | C₁₈H₁₆N₂ |
| Formula Weight | 378.36 | 260.33 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2/c | P-1 |
| Unit Cell Parameters | ||
| a (Å) | 8.7409 (2) | 5.1161 (10) |
| b (Å) | 14.4740 (3) | 11.877 (2) |
| c (Å) | 14.2774 (3) | 12.245 (2) |
| α (°) | 90 | 109.59 (3) |
| β (°) | 101.141 (1) | 99.93 (3) |
| γ (°) | 90 | 100.47 (3) |
| Volume (ų) | 1772.28 (7) | 667.1 (2) |
| Z | 4 | 2 |
| Temperature (K) | 150 | 183 |
Theoretical Chemistry and Computational Studies of 1h Indene, 2 Ethynyl
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior and properties of molecules at the subatomic level. nih.govcatalysis.de Methods like Density Functional Theory (DFT) and Coupled-Cluster (CC) theory are pivotal in constructing a theoretical framework for the electronic structure of molecules like 1H-Indene, 2-ethynyl-. chemrxiv.orgwikipedia.org
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. akj.az It has been extensively applied to the C11H8 system to explore its vast potential energy surface and identify its numerous isomers. frontiersin.org
In studies of C11H8 isomers, stationary points on the potential energy surface have been obtained using the B3LYP functional combined with the 6-311+G(d,p) basis set. chemrxiv.orgnih.govfrontiersin.org This level of theory is employed to calculate key properties such as zero-point vibrational energy (ZPVE)-corrected relative energies and absolute dipole moments. frontiersin.org For instance, investigations have successfully identified over 400 isomers of C11H8 using chemical intuition and algorithms, with stationary points characterized at the B3LYP/6-311+G(d,p) level. frontiersin.org The effect of empirical dispersion corrections has also been assessed using functionals like ωB97XD, which showed no significant changes in structures or energetics for this system. frontiersin.org Intrinsic reaction coordinate calculations, crucial for mapping reaction pathways, have also been carried out at the B3LYP/6-311+G(d,p) level of theory. nih.govacs.org
Table 1: DFT Applications in C11H8 Isomer Research
| Computational Task | DFT Functional | Basis Set | Application |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-311+G(d,p) | Obtaining stationary points on the potential energy surface. frontiersin.org |
| Energy Calculation | B3LYP | 6-311+G(d,p) | Determining ZPVE-corrected relative energies of isomers. frontiersin.org |
| Property Calculation | B3LYP | 6-311+G(d,p) | Calculating absolute dipole moment values. frontiersin.org |
| Reaction Pathways | B3LYP | 6-311+G(d,p) | Performing intrinsic reaction coordinate calculations for interconversions. nih.gov |
Coupled-cluster (CC) is a high-accuracy, post-Hartree-Fock quantum chemistry method used to model many-body systems. wikipedia.org It constructs multi-electron wavefunctions using an exponential cluster operator to account for electron correlation, providing some of the most precise calculations for small to medium-sized molecules. wikipedia.org
For the C11H8 system, coupled-cluster methods have been employed to refine the energetic calculations obtained from DFT. Specifically, the frozen-core coupled-cluster theory with single, double, and perturbative triple excitations [fc-CCSD(T)] has been used. chemrxiv.orgnih.gov Energies are often calculated at the fc-CCSD(T)/cc-pVTZ level of theory, utilizing geometries optimized at a different level, such as fc-CCSD(T)/cc-pVDZ. chemrxiv.orgnih.govacs.org This approach provides a more accurate determination of the relative stabilities of the various C11H8 isomers, including 2-ethynyl-1H-indene. chemrxiv.orgnih.gov The high accuracy of the CCSD(T) method makes it a "gold standard" for obtaining benchmark-quality results in computational chemistry.
Isomerism and Tautomerism Investigations for C11H8 System
The potential energy surface of C11H8 is complex, featuring a multitude of isomers and intricate interconversion pathways. chemrxiv.orgfrontiersin.org Theoretical examinations are essential to navigate this landscape, identify stable structures, and understand their relationships. nih.gov
Theoretical studies combining DFT and coupled-cluster methods have been instrumental in examining the C11H8 potential energy surface and identifying its low-lying isomers. chemrxiv.orgnih.govacs.org Among these are several ethynyl-substituted indene (B144670) molecules. While 2-ethynyl-1H-indene (4) and 3-ethynyl-1H-indene (5) have been previously synthesized and characterized, recent studies have focused on other, yet-to-be-identified isomers. nih.govchemrxiv.org
Computational investigations have revealed several other low-lying C11H8 isomers that remain elusive in the laboratory. chemrxiv.orgnih.gov These include other positional isomers of ethynyl-1H-indene, such as the 4-, 5-, 6-, and 7-ethynyl variants, as well as non-ethynylindene structures. chemrxiv.org The table below details several low-lying isomers of C11H8, with their relative energies calculated at the fc-CCSD(T)/cc-pVTZ//fc-CCSD(T)/cc-pVDZ level of theory. chemrxiv.org 1H-cyclopenta[cd]indene (1) is identified as the thermodynamically most stable isomer. nih.gov
Table 2: Selected Low-Lying Isomers of C11H8 and Their Relative Energies
| Isomer Name | Structure Number | Relative Energy (kJ mol⁻¹) | Experimental Status |
|---|---|---|---|
| 1H-cyclopenta[cd]indene | 1 | 0 | Known chemrxiv.org |
| 2aH-cyclopenta[cd]indene | 2 | 35 | Elusive chemrxiv.org |
| cyclobuta[de]naphthalene | 3 | 46 | Known chemrxiv.org |
| 2-ethynyl-1H-indene | 4 | 52 | Known chemrxiv.orgnih.gov |
| 3-ethynyl-1H-indene | 5 | 57 | Known chemrxiv.orgnih.gov |
| 7-ethynyl-1H-indene | 6 | 63 | Elusive chemrxiv.org |
| 4-ethynyl-1H-indene | 7 | 64 | Elusive chemrxiv.org |
| 6-ethynyl-1H-indene | 8 | 68 | Elusive chemrxiv.org |
| 5-ethynyl-1H-indene | 9 | 69 | Elusive chemrxiv.org |
| 7bH-cyclopenta[cd]indene | 10 | 73 | Elusive (parent compound) chemrxiv.orgnih.gov |
Relative energies are calculated at the fc-CCSD(T)/cc-pVTZ//fc-CCSD(T)/cc-pVDZ level of theory. Data sourced from ChemRxiv. chemrxiv.org
Understanding the stability of different isomers requires not only calculating their relative energies but also mapping the energy barriers for their interconversion. nih.gov Computational studies on the C11H8 system have identified transition states that connect these isomers. nih.govacs.org
For example, a pathway has been identified for the formation of the low-lying isomer 2aH-cyclopenta[cd]indene (2) from the global minimum, 1H-cyclopenta[cd]indene (1). nih.govacs.org This process involves a 1,2-H transfer from structure 1 to yield 2H-cyclopenta[cd]indene (14), which is then followed by a subsequent 1,2-H shift to form structure 2. nih.govacs.org The identification of the appropriate transition states and the use of intrinsic reaction coordinate (IRC) calculations at the B3LYP/6-311+G(d,p) level of theory confirm these connections on the potential energy surface. nih.govacs.org Such analyses are crucial for predicting the feasibility of isomerization reactions and understanding the kinetic stability of different C11H8 compounds.
Aromaticity and Hyperconjugation Analyses
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. rsc.orgdoi.org Hyperconjugation involves the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. rsc.org Both concepts are critical for a complete understanding of the electronic structure of 1H-Indene, 2-ethynyl-, which contains an indene moiety.
Computational methods are essential for quantifying these effects. One of the most common magnetic criteria for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). doi.org This index is calculated as the negative of the magnetic shielding at a ring's center or at other points of interest. doi.org Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. doi.org
Another powerful tool is the analysis of the Electron Localization Function (ELF), which provides a measure of electron localization in the molecular space. doi.org The ELF can be used to visualize and quantify the extent of π-electron delocalization, offering insights into the aromatic character of different rings within a molecule. researchgate.net While specific aromaticity and hyperconjugation analyses focused solely on 1H-Indene, 2-ethynyl- are not detailed in the provided literature, these standard computational techniques are directly applicable to probe the electronic properties of its fused ring system and the interaction of the ethynyl (B1212043) substituent with the indene core. rsc.org
Computational Modeling of Formation Pathways of Indene and Derivatives
Computational modeling provides critical insights into the complex reaction mechanisms that govern the formation of indene and its derivatives under various conditions. These theoretical studies elucidate the potential energy surfaces, reaction kinetics, and thermodynamics of formation pathways that are often difficult to observe experimentally.
In both the extreme conditions of astrochemical environments and the high-temperature regimes of combustion, the formation of indene and its derivatives is a key step in the growth of larger PAHs. Theoretical models suggest that the formation mechanisms in these disparate environments can vary significantly due to differences in temperature, pressure, and collision energies osti.gov.
In combustion flames, indene formation is understood to occur through several pathways, including the reaction of the phenyl radical with allene (B1206475) and propyne, and the reaction of the benzyl (B1604629) radical with acetylene (B1199291) osti.gov. These high-temperature environments facilitate reactions with significant activation barriers.
Conversely, in astrochemical settings, such as the interstellar medium (ISM), where temperatures are exceedingly low, reaction pathways with low or no energy barriers are favored. While the direct formation of complex molecules like ethynylindene is challenging, the foundational reactions involving radical species are considered crucial building blocks for aromatic structures in these environments. The ethynyl radical (C₂H) is one of the most abundant polyatomic radicals in interstellar space and is a key precursor in the synthesis of polyynes and PAHs nih.govwikipedia.org.
Radical-mediated reactions are central to the formation of indene and its subsequent conversion to ethynylindene. The indenyl radical (C₉H₇) is a key resonantly stabilized intermediate in these processes rsc.org. Computational studies have extensively investigated the reactions of various indenyl radical isomers with acetylene (C₂H₂) as a primary route to ethynylindene.
A significant theoretical study combined with experimental work has elucidated the reactivity of indenyl radicals with acetylene. escholarship.orgresearchgate.netosti.govnih.gov This research revealed that the thermodynamically most stable 1-indenyl radical is consistently formed from the pyrolysis of various bromoindene precursors at high temperatures (1500 K) escholarship.orgosti.govnih.gov. The subsequent reaction of the 1-indenyl radical with acetylene leads to the formation of 1-ethynylindene and a hydrogen atom escholarship.orgresearchgate.netosti.govnih.gov.
Reaction Energetics:
| Reactants | Products | Reaction Enthalpy (kJ mol⁻¹) |
| 1-indenyl + acetylene | 1-ethynylindene + H | 114 |
| phenyl + acetylene | phenylacetylene (B144264) + H | -38 |
This table presents the calculated reaction enthalpies for the formation of 1-ethynylindene and phenylacetylene from their respective radical precursors and acetylene. Data sourced from Zhao et al. escholarship.orgresearchgate.netosti.govnih.gov
Computational calculations at the G3(MP2,CC)//B3LYP/6-311G(d,p) level of theory have shown that the reaction of the 1-indenyl radical with acetylene to form 1-ethynylindene is highly endoergic by 114 kJ mol⁻¹ escholarship.orgresearchgate.netosti.govnih.gov. This is in stark contrast to the analogous, well-known reaction of the phenyl radical with acetylene to form phenylacetylene, which is exoergic by -38 kJ mol⁻¹ escholarship.orgresearchgate.netosti.govnih.gov. This high endoergicity suggests that this pathway is slow and less favorable under certain conditions compared to other PAH growth mechanisms.
The study also explored the addition of acetylene to other isomers of the indenyl radical (2- through 7-indenyl). The inherent barriers for these additions are relatively low, ranging from 11 to 14 kJ mol⁻¹. However, the subsequent hydrogen atom assisted isomerization of these indenyl radicals to the more stable 1-indenyl radical is predicted to be significantly faster than their reactions with acetylene to form the corresponding ethynylindene isomers osti.gov.
The pyrolysis of indene is a critical process in high-temperature environments that leads to the formation of larger PAHs, including ethynylindene. Experimental and modeling studies of indene pyrolysis have demonstrated that the indenyl radical is the predominant decomposition intermediate rsc.org.
During pyrolysis, the consumption of indene and the formation of subsequent products are heavily influenced by the reactions of the indenyl radical. The self-recombination of indenyl radicals and their combination with other radical species are essential for the efficient formation of larger PAHs rsc.org.
The formation of ethynylindene within this context can be understood through the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. This mechanism is a widely accepted pathway for PAH growth in combustion environments osti.govnih.govrsc.org. In the case of indene, the HACA mechanism would proceed as follows:
Hydrogen Abstraction: A hydrogen atom is abstracted from the indene molecule by another radical, forming an indenyl radical.
Acetylene Addition: An acetylene molecule adds to the radical site on the indenyl ring.
Cyclization/Aromatization: The resulting intermediate can then undergo further reactions, including cyclization or, in the case of ethynylindene formation, stabilization through the loss of a hydrogen atom to form the ethynyl-substituted product.
Computational studies on the HACA mechanism for other PAHs, such as naphthalene, have shown that the position of the initial hydrogen abstraction and the subsequent acetylene addition are crucial in determining the final products nih.gov. For instance, acetylene addition to a non-bay region carbon atom in the 2-naphthyl radical predominantly leads to the formation of 2-ethynylnaphthalene (B39655) at combustion-relevant temperatures nih.gov. A similar regioselectivity is expected to play a role in the formation of 2-ethynylindene from the corresponding indenyl radical.
Key Intermediates in Indene Pyrolysis and Ethynylindene Formation:
| Intermediate | Role |
| Indenyl Radical | Primary decomposition product of indene; key reactant in PAH growth. |
| Acetylene | Key building block for the addition of the ethynyl group. |
| Phenyl Radical | Precursor to indene formation in some pathways. |
| Benzyl Radical | Precursor to indene formation via reaction with acetylene. |
This table summarizes the key radical and molecular species involved in the pyrolysis of indene and the subsequent formation of ethynylindene.
Advanced Applications of 1h Indene, 2 Ethynyl in Materials Science and Organic Synthesis
Building Block in Complex Organic Molecule Synthesis
1H-Indene, 2-ethynyl-, with its fused ring system and reactive alkyne functionality, serves as a versatile building block in the synthesis of intricate organic molecules. Its unique structure allows for the construction of larger, more complex frameworks, including polycyclic aromatic and heteroaromatic systems, and provides a scaffold for extensive functionalization.
Precursor for Polycyclic Arene and Heteroarene Systems
The construction of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic counterparts, heteroarenes, is a central theme in organic synthesis due to their applications in materials science and medicinal chemistry. The ethynyl (B1212043) group in 1H-Indene, 2-ethynyl- is a key functional handle for extending the aromatic system through cycloaddition reactions.
One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com In this context, the electron-deficient alkyne of 1H-Indene, 2-ethynyl- can act as a dienophile, reacting with various dienes to construct a new six-membered ring fused to the indene (B144670) core. This strategy provides a direct route to complex polycyclic aromatic structures. The reaction's efficiency can be enhanced by the presence of electron-withdrawing groups on the dienophile. youtube.comkhanacademy.org
Furthermore, the concept of the Diels-Alder reaction has been extended to include π-systems with heteroatoms, known as the hetero-Diels-Alder reaction. wikipedia.org This allows for the synthesis of polycyclic heteroarene systems by reacting 1H-Indene, 2-ethynyl- with dienes containing one or more heteroatoms, such as nitrogen or oxygen. This approach is valuable for creating novel heterocyclic frameworks that are often found in pharmacologically active compounds.
A variant of this reaction, the hexadehydro-Diels-Alder reaction, utilizes alkynes and diynes to generate a benzyne (B1209423) intermediate, which can be trapped to form highly functionalized aromatic rings. wikipedia.org This highlights the potential of the ethynyl-indene scaffold in advanced synthetic strategies for accessing complex aromatic systems.
Scaffold for Functionalized Derivatives
The terminal alkyne of 1H-Indene, 2-ethynyl- is highly amenable to a variety of chemical transformations, making it an excellent scaffold for introducing diverse functional groups. This functionalization is crucial for tuning the electronic, optical, and biological properties of the resulting molecules.
Sonogashira Coupling: The Sonogashira reaction is a robust and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the direct attachment of various aryl or vinyl substituents to the 2-position of the indene ring via the ethynyl linker. The mild reaction conditions tolerate a wide range of functional groups, enabling the synthesis of a vast library of derivatives. wikipedia.orgyoutube.com
Table 1: Key Features of Sonogashira Coupling for Functionalization
| Feature | Description |
|---|---|
| Catalysts | Palladium complexes (e.g., Pd(PPh₃)₄) and a Copper(I) co-catalyst (e.g., CuI). |
| Reactants | 1H-Indene, 2-ethynyl- and an aryl/vinyl halide (I, Br, Cl) or triflate. |
| Base | An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used. |
| Conditions | Generally mild, often performed at room temperature. |
| Outcome | Formation of a C(sp)-C(sp²) bond, linking a new substituent to the indene core. |
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient method for forming a stable 1,2,3-triazole ring from an alkyne and an azide. wikipedia.orginterchim.fr By reacting 1H-Indene, 2-ethynyl- with various organic azides, a triazole linkage can be introduced, connecting the indene scaffold to other molecular fragments, including biomolecules, polymers, or fluorescent tags. mdpi.com The reaction is known for its high yield, selectivity, and tolerance to a broad array of functional groups and reaction conditions, often proceeding readily in aqueous media.
Ligands in Coordination Chemistry
The indenyl ligand, a cyclopentadienyl (B1206354) anion fused to a benzene (B151609) ring, is a cornerstone in the design of metallocene catalysts. The ability to introduce substituents onto the indenyl framework allows for precise tuning of the catalyst's steric and electronic properties, which in turn controls its activity and the properties of the resulting polymers.
Components of Metallocene Complexes for Catalysis (e.g., Olefin Polymerization)
Metallocene catalysts, particularly those based on Group 4 metals like zirconium, are renowned for their use in olefin polymerization. hhu.denih.gov These "single-site" catalysts offer exceptional control over polymer properties such as molecular weight, molecular weight distribution, and tacticity, which is not achievable with traditional Ziegler-Natta catalysts. hhu.de
An indenyl ligand bearing a 2-ethynyl substituent would be expected to significantly influence the properties of a metallocene complex. The ethynyl group is electronically distinct from more common alkyl or aryl substituents. Its linear geometry and π-system can alter the electron density at the metal center and modify the steric environment around it. These modifications can impact several key aspects of the polymerization process:
Polymer Properties: Changes in the ligand framework can alter the stereoselectivity of the catalyst, influencing the tacticity (e.g., isotactic vs. syndiotactic) of polymers like polypropylene.
Comonomer Incorporation: The steric and electronic environment created by the 2-ethynyl-indenyl ligand could affect the catalyst's ability to incorporate α-olefin comonomers, thereby influencing the properties of copolymers.
While specific metallocene complexes containing a 2-ethynyl-1H-indenyl ligand are not extensively documented in the provided search results, the principles of ligand design in metallocene chemistry strongly suggest its potential for creating novel catalysts with unique polymerization behavior. hhu.demdpi.com The activation of such metallocene precursors would typically be achieved using a cocatalyst like methylaluminoxane (B55162) (MAO) or borate (B1201080) compounds to generate the catalytically active cationic species. nih.govnih.gov
Polymerization Studies and Advanced Polymeric Materials
The presence of the ethynyl group on the indene scaffold opens up possibilities for creating novel polymeric materials. The polymerization can proceed through the reactive alkyne, leading to highly cross-linked, thermally stable networks.
Investigation of Polymerization Kinetics and Mechanisms for Indene Derivatives
The polymerization of aromatic compounds containing terminal ethynyl groups is a known route to producing thermosetting polymers with high thermal stability. google.commdpi.com The polymerization of 1H-Indene, 2-ethynyl- can be initiated thermally or with a catalyst, proceeding through the reactive triple bond.
Potential Polymerization Mechanisms:
Radical Polymerization: Initiated by heat or a radical initiator, this mechanism would involve the formation of a growing macroradical that adds across the ethynyl groups of other monomers. This often leads to branched or cross-linked structures. mdpi.com
Polycyclotrimerization: In the presence of certain catalysts, terminal alkynes can undergo a [2+2+2] cycloaddition to form substituted benzene rings. This process would lead to a highly cross-linked, rigid polymer network where the indene units are linked by phenylene rings.
The kinetics of such polymerization reactions are critical for understanding and controlling the curing process. Studies on analogous ethynyl-functionalized compounds have shown that the presence of the ethynyl group can significantly impact the curing behavior. researchgate.net
Table 2: Expected Effects of the Ethynyl Group on Polymerization Kinetics
| Kinetic Parameter | Influence of Ethynyl Group |
|---|---|
| Curing Temperature | The reactive ethynyl group often allows for lower curing temperatures compared to systems relying on other cross-linking chemistries. researchgate.net |
| Activation Energy (Ea) | The introduction of ethynyl groups can lower the activation energy required for the polymerization process, facilitating a more efficient curing reaction. researchgate.net |
| Reaction Rate | The rate of polymerization is dependent on temperature, monomer concentration, and catalyst type, leading to the formation of a cross-linked network. |
The resulting polymers derived from 1H-Indene, 2-ethynyl- are expected to exhibit high thermal stability and char yield due to the formation of a densely cross-linked aromatic network. researchgate.net These properties make them attractive candidates for applications as high-performance materials, such as thermally resistant coatings and matrices for composites. google.com
Supramolecular Chemistry and Self-Assembly
The rigid, planar structure of the indene core combined with the linear ethynyl rod makes 1H-Indene, 2-ethynyl- an excellent candidate for constructing ordered supramolecular architectures through self-assembly processes.
While a nascent field of inquiry, the molecular geometry of 1H-Indene, 2-ethynyl- makes it a promising scaffold for the bottom-up synthesis of porous organic materials such as organic radical cages and covalent organic frameworks (COFs). The defined bond angles of the indene ring and the directional nature of the ethynyl group provide the necessary structural pre-organization for forming extended, porous networks.
By designing multifunctional monomers based on the 2-ethynyl-1H-indene scaffold, it is theoretically possible to construct robust, three-dimensional frameworks. For example, synthesizing a derivative with multiple ethynyl groups or other reactive sites would allow for polymerization into a porous network. The intrinsic porosity of such materials could be exploited for applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the incorporation of redox-active moieties onto the indene scaffold could lead to frameworks capable of housing stable organic radicals, materials of interest for their magnetic and electronic properties.
The self-assembly of 1H-Indene, 2-ethynyl- is governed by a subtle interplay of noncovalent interactions. These weak forces dictate the packing of molecules in the solid state and the formation of aggregates in solution, ultimately controlling the material's bulk properties.
The primary noncovalent interaction expected to dominate these assemblies is π-π stacking . The electron-rich aromatic system of the indene ring can stack with neighboring molecules in either a face-to-face or offset arrangement. The presence of the ethynyl group introduces additional possibilities for interaction. The π-system of the carbon-carbon triple bond can interact with the aromatic ring of an adjacent molecule. In the crystal structures of related ethynyl-substituted aromatic compounds, these types of interactions are crucial in directing the supramolecular assembly.
Another significant interaction involves the terminal, slightly acidic acetylenic hydrogen atom. This proton can act as a hydrogen bond donor, interacting with the π-cloud of a neighboring indene ring (C-H···π interaction). Computational studies on similar aromatic systems have quantified the energy of these interactions, confirming their importance in the stability of the resulting structures.
Table 2: Key Noncovalent Interactions in Ethynylindene Assemblies
| Interaction Type | Description | Expected Influence on Assembly |
| π-π Stacking | Attraction between the aromatic π-clouds of adjacent indene rings. | Promotes columnar or layered structures. |
| C-H···π Interaction | The acetylenic hydrogen interacts with the π-face of a neighboring indene ring. | Contributes to directional packing and stability. |
| π-Alkyne Interactions | Interaction between the π-system of the ethynyl group and an adjacent aromatic ring. | Influences the orientation and spacing between molecules. |
Understanding and controlling these noncovalent forces are key to designing functional materials based on 2-ethynyl-1H-indene with tailored electronic and optical properties.
Catalyst Development (Potential as a Ligand in Novel Catalytic Systems)
In organometallic chemistry, the indenyl anion is a highly effective ligand for transition metals, often imparting enhanced catalytic activity compared to its cyclopentadienyl analogue—a phenomenon known as the "indenyl effect". 1H-Indene, 2-ethynyl- serves as a valuable precursor for a new class of functionalized indenyl ligands.
The ethynyl group at the 2-position is a versatile chemical handle that can be readily transformed into a variety of other functional groups. For example, it can undergo hydrosilylation, hydroboration, or cycloaddition reactions. A particularly promising route is its conversion into a phosphine (B1218219) moiety, creating a novel indenyl-phosphine ligand. Such ligands could be bidentate, coordinating to a metal center through both the indenyl ring and the phosphine donor atom. This chelation can enhance the stability and modify the catalytic activity and selectivity of the metal complex.
Transition metal complexes featuring functionalized indenyl ligands have demonstrated high efficacy in a range of catalytic transformations. Chiral indenyl ligands have been successfully applied in asymmetric C-H activation reactions, achieving high yields and enantioselectivities. The tunability of the indenyl scaffold allows for the synthesis of ligands with specific steric and electronic properties, tailored for particular catalytic applications.
Table 3: Potential Catalytic Applications for Ligands Derived from 1H-Indene, 2-ethynyl-
| Ligand Type | Metal Center | Potential Catalytic Reaction |
| Indenyl-Phosphine | Rhodium, Iridium | Asymmetric Hydrogenation, Hydroformylation |
| Chiral Indenyl | Rhodium | Asymmetric C-H Activation |
| Indenyl-NHC | Palladium, Nickel | Cross-Coupling Reactions |
| Ansa-metallocene | Zirconium, Hafnium | Olefin Polymerization |
The development of catalysts based on ligands derived from 2-ethynyl-1H-indene represents a promising avenue for discovering new and more efficient catalytic systems for organic synthesis.
Research into Pharmaceutical and Agrochemical Intermediates
The indene skeleton is a recognized structural motif in a number of biologically active compounds and pharmaceuticals. Consequently, functionalized indenes like 1H-Indene, 2-ethynyl- are of significant interest as versatile intermediates for the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries.
The utility of 2-ethynyl-1H-indene in this context stems from the reactivity of the ethynyl group. This functional group is a key participant in several powerful carbon-carbon bond-forming reactions that are widely used in medicinal chemistry, including:
Sonogashira Coupling: Reaction with aryl or vinyl halides to create more complex arylethynyl or enyne structures.
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reaction with azides to efficiently form stable triazole rings, a common linkage strategy in drug discovery.
Alkyne Metathesis: For the construction of complex macrocycles or polymers.
These reactions allow for the modular assembly of complex molecules, where the 2-ethynyl-1H-indene unit serves as a core scaffold to which other fragments can be attached. While specific, publicly documented pathways from 2-ethynyl-1H-indene to commercial drugs or agrochemicals are not prevalent, its potential is clear. The development of synthetic routes utilizing this intermediate could provide more efficient access to novel indene-based therapeutic agents or crop protection chemicals. This remains an active area for exploratory research in synthetic and medicinal chemistry.
Q & A
Q. Safety and Ethics Focus
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Ethynyl compounds may polymerize exothermically; neutralize with inert solvents (e.g., hexane) before disposal .
How can researchers design experiments to investigate the photophysical properties of 2-ethynyl-1H-indene derivatives?
Q. Advanced Research Focus
- UV-Vis Spectroscopy : Measure absorbance/emission spectra in varying solvents to assess solvatochromism.
- Time-Resolved Fluorescence : Determine excited-state lifetimes for applications in optoelectronics.
For indene analogs (e.g., 1,1-dimethyl-1H-indene), conjugation length and substituent effects significantly alter λmax. Correlate results with computational TD-DFT calculations .
What are the best practices for documenting and presenting raw data in studies involving 2-ethynyl-1H-indene?
Q. Data Management Focus
- Raw Data : Include in appendices with metadata (e.g., instrument calibration dates).
- Processed Data : Use tables for kinetic parameters (e.g., rate constants) and figures for trends (e.g., Arrhenius plots).
- Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
